N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
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Overview
Description
N-[(E)-pyridin-3-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide: is a heterocyclic compound that features both a pyridine and a triazole ring. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of the triazole ring, in particular, is associated with a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-pyridin-3-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide typically involves the condensation of pyridine-3-carbaldehyde with 2-(1,2,4-triazol-1-yl)acetamide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[(E)-pyridin-3-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[(E)-pyridin-3-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its ability to interact with various enzymes and receptors. It has been investigated for its antimicrobial, antifungal, and anticancer properties .
Medicine: In medicine, N-[(E)-pyridin-3-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is being explored for its potential as a therapeutic agent. Its triazole ring is a common feature in many drugs, and its ability to form hydrogen bonds with biological targets makes it a valuable candidate for drug development .
Industry: Industrially, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of N-[(E)-pyridin-3-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with these targets, leading to the inhibition or activation of various biological pathways. This interaction can result in antimicrobial, antifungal, or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that also contains a triazole ring.
Uniqueness: N-[(E)-pyridin-3-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to its combination of a pyridine and a triazole ring. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these rings. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for both research and industrial applications .
Properties
Molecular Formula |
C10H10N6O |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H10N6O/c17-10(6-16-8-12-7-14-16)15-13-5-9-2-1-3-11-4-9/h1-5,7-8H,6H2,(H,15,17)/b13-5+ |
InChI Key |
CVYKOTCZODOSPC-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CN2C=NC=N2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CN2C=NC=N2 |
solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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